2-Benzoylpyrrolidine hydrochloride
Description
2-Benzoylpyrrolidine hydrochloride is a pyrrolidine derivative featuring a benzoyl group substituted at the 2-position of the pyrrolidine ring, with a hydrochloride counterion enhancing its stability and solubility. This compound is primarily utilized as a critical building block in organic synthesis and pharmaceutical research, enabling the development of complex molecules through its reactive pyrrolidine scaffold . It is commercially available at premium pricing (e.g., €986.00 per gram for 1g quantities), reflecting its specialized role in high-value syntheses .
Structure
3D Structure of Parent
Properties
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXIWJXHEFXGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Applications
Synthesis of Heterocyclic Compounds
2-Benzoylpyrrolidine hydrochloride is widely utilized in the synthesis of heterocyclic compounds. These compounds are essential in pharmaceutical chemistry due to their biological activity and structural diversity. The compound participates in recyclization reactions, facilitating the formation of complex molecular architectures that are pivotal in drug development.
Chemical Reactions
The compound undergoes several types of chemical reactions, including:
- Oxidation : It can be oxidized using dry air or dry oxygen in the presence of a catalyst.
- Reduction : It can be reduced to produce enantiopure alcohols using biocatalysts.
- Substitution : The compound can participate in substitution reactions with organomagnesiums and organolithiums.
Biological Applications
Antibacterial and Antifungal Activities
Research indicates that 2-benzoylpyrrolidine hydrochloride exhibits varying degrees of antibacterial and antifungal activities. This property makes it a candidate for further exploration in the development of antimicrobial agents.
Chiral Auxiliary for Asymmetric Synthesis
In medicinal chemistry, the compound serves as a chiral auxiliary for the asymmetric synthesis of α-amino acids. This role is crucial for facilitating selective and catalytic arylation processes, which are important in synthesizing biologically active molecules.
Pharmacological Applications
Potential as a Drug Candidate
The unique structure of 2-benzoylpyrrolidine hydrochloride may lead to the development of novel drug candidates targeting specific biological pathways. Its interactions with various biological targets suggest potential therapeutic applications.
Mechanism of Action
The compound has been shown to uncouple respiratory electron transport and ATP synthesis within mitochondria, leading to cellular energy depletion. This mechanism underlies its potential use in studying metabolic pathways and cellular energy dynamics.
Industrial Applications
Green Chemistry Initiatives
2-Benzoylpyrrolidine hydrochloride is employed in green chemistry for the asymmetric reduction of 2-benzoylpyridine derivatives, contributing to sustainable practices in chemical synthesis by minimizing waste and improving efficiency.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of 2-benzoylpyrrolidine hydrochloride against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential application as an antimicrobial agent.
Case Study 2: Asymmetric Synthesis
Research demonstrated the effectiveness of 2-benzoylpyrrolidine hydrochloride as a chiral auxiliary in synthesizing α-amino acids with high diastereoselectivity. This study highlighted its utility in producing compounds with specific stereochemical configurations necessary for biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of Selected Hydrochloride Salts
Key Observations:
- Pyrrolidine Derivatives : Both 2-benzoylpyrrolidine hydrochloride and the (2S,4R)-benzo[b]thiophene-pyrrolidine analog (CAS 1049753-14-1) share a pyrrolidine backbone but differ in substituents. The former’s benzoyl group enables nucleophilic acyl substitution, while the latter’s benzo[b]thiophene and carboxylic acid groups enhance chirality and metal-binding properties, respectively .
- API vs. Intermediate: Unlike benzydamine, memantine, and chlorphenoxamine hydrochlorides—which are active pharmaceutical ingredients (APIs)—2-benzoylpyrrolidine hydrochloride is strictly a synthetic intermediate, underscoring its role in early-stage drug development .
Functional and Economic Comparisons
- Synthetic Utility : 2-Benzoylpyrrolidine hydrochloride’s pyrrolidine ring serves as a versatile scaffold for introducing stereochemical complexity, a feature shared with the (2S,4R)-pyrrolidine derivative in . Both compounds are priced at premium rates (e.g., €986.00/g for 2-benzoylpyrrolidine), reflecting their niche applications in high-precision syntheses .
- Thermodynamic Stability : Hydrochloride salts of APIs (e.g., memantine, benzydamine) are designed for enhanced bioavailability and shelf-life, whereas intermediates like 2-benzoylpyrrolidine prioritize reactivity over long-term stability .
Q & A
Q. What are the standard synthetic routes for 2-benzoylpyrrolidine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. A common method includes reacting pyrrolidine derivatives with benzoyl chloride in anhydrous dichloromethane under inert gas (argon/nitrogen). Catalysts like AlCl₃ (5–10 mol%) are used to activate the acyl group . Optimization focuses on:
Q. How is the structural identity of 2-benzoylpyrrolidine hydrochloride confirmed?
A multi-technique approach is essential:
- NMR : ¹H NMR should show pyrrolidine ring protons (δ 1.8–2.5 ppm) and benzoyl aromatic protons (δ 7.4–7.9 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 2500–2600 cm⁻¹ (HCl salt N-H stretch) .
- X-ray Crystallography : Resolves stereochemistry and salt formation (HCl coordination) .
Q. What experimental strategies address solubility challenges in biological assays?
Due to limited solubility data (often vendor-dependent), researchers should:
- Screen solvents : Test DMSO, PBS (pH 7.4), or ethanol at 1–10 mM.
- Use surfactants : Polysorbate-80 (0.1% w/v) enhances aqueous dispersion.
- Validate stability : Monitor degradation via HPLC (C18 column, 220 nm detection) over 24 hours .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing racemization in chiral derivatives?
For enantiopure synthesis (e.g., (2S)-configured derivatives):
- Chiral auxiliaries : Use (S)-proline derivatives to direct stereochemistry.
- Low-temperature kinetics : Maintain -20°C to slow racemization.
- Catalytic asymmetry : Employ Pd/C or Ru-based catalysts (0.5–2 mol%) for >90% enantiomeric excess (ee). Confirm ee via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .
Q. What pharmacological targets are hypothesized for 2-benzoylpyrrolidine hydrochloride?
Preliminary studies suggest activity against:
- Kinases : Screen against CDK2 or MAPK using ATP-competitive assays (IC₅₀ determination via fluorescence polarization).
- GPCRs : Radioligand binding assays (e.g., dopamine D2 receptor, Ki values via Scatchard analysis).
- In silico docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7) .
Q. How should contradictory spectral data (e.g., NMR vs. FTIR) be resolved?
Contradictions often arise from impurities or hydration. Mitigate by:
Q. What analytical methods quantify trace impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
